1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate
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Overview
Description
The compound contains a furan ring, a piperazine ring, a trifluoromethyl group, and a benzyl group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
The asymmetric synthesis of related compounds, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine, showcases the potential of furan derivatives in creating chiral building blocks. These compounds are crucial in pharmaceutical research, providing the stereochemical diversity necessary for drug discovery and development (Demir, Ozge, & Gerçek-Arkin, 2001).
Pharmacological Evaluations
Novel derivatives of furan-containing compounds have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. This demonstrates the potential for compounds like "1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate" in the development of new therapeutic agents (Kumar et al., 2017).
Biological Activity and Antiviral Applications
Research on furan derivatives has also identified compounds with significant biological activities, including antiviral properties against influenza A virus subtype H1N1. This suggests potential applications in antiviral drug research and development (Wang et al., 2014).
Catalysis and Synthetic Methodologies
Furan derivatives have been utilized in catalytic processes and synthetic methodologies, such as the aza-Piancatelli rearrangement, highlighting their versatility in organic synthesis. This opens avenues for the development of new synthetic routes and catalysts, potentially enhancing the efficiency and selectivity of chemical transformations (Reddy et al., 2012).
Corrosion Inhibition
Organic inhibitors based on furan derivatives have shown effectiveness in the corrosion inhibition of mild steel in acidic mediums. This suggests a potential application in materials science, particularly in developing new corrosion inhibitors for industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(furan-2-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2.C2H2O4/c19-18(20,21)15-4-1-3-14(11-15)12-22-6-8-23(9-7-22)13-16(24)17-5-2-10-25-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCSQNINAJOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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